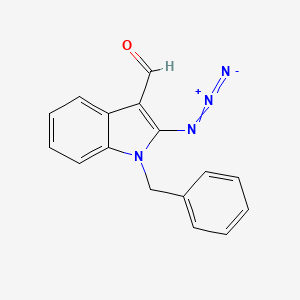
2-azido-1-benzyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1-benzyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an azido group, a benzyl group, and an indole ring with a carbaldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-benzyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of 1-benzyl-1H-indole-3-carbaldehyde. The reaction conditions often include the use of azidating agents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance the efficiency of the azidation step. The scalability of the synthesis is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
2-Azido-1-benzyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-Amino-1-benzyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-Azido-1-benzyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of new materials and as a building block for various chemical processes.
作用機序
The mechanism of action of 2-azido-1-benzyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
類似化合物との比較
Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
- 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde
- 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde
Uniqueness
2-Azido-1-benzyl-1H-indole-3-carbaldehyde is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and thus have different chemical and biological properties .
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
2-azido-1-benzylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H12N4O/c17-19-18-16-14(11-21)13-8-4-5-9-15(13)20(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChIキー |
DOVRYMNAFBWMMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2N=[N+]=[N-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
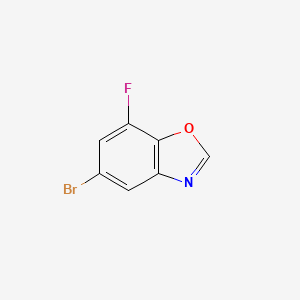
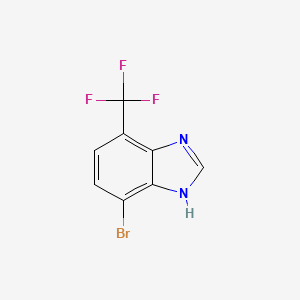
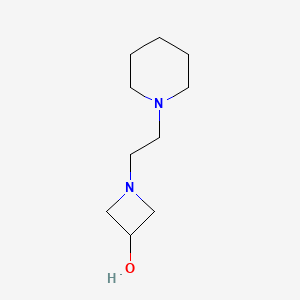
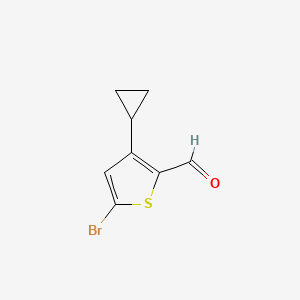
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
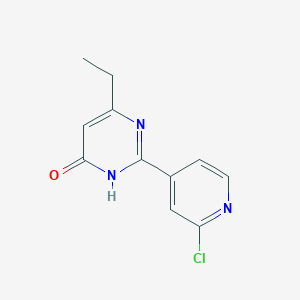
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
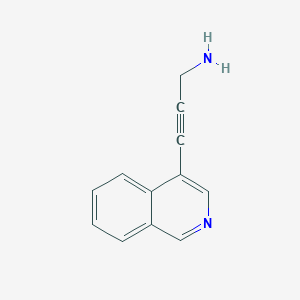
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
